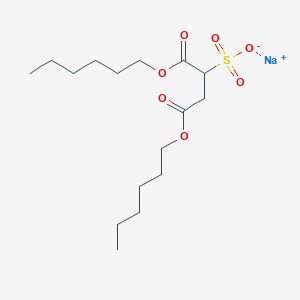

Sulfosuccinate de sodium et de dihexyle

Vue d'ensemble

Description

Dihexyl sodium sulfosuccinate is a chemical compound with the molecular formula C₁₆H₃₁NaO₇S. It is a type of anionic surfactant known for its excellent surface activity, wetting, emulsifying, and dispersing properties. This compound is widely used in various industries, including daily-use chemicals, coatings, printing and dyeing, agriculture, and synthetic leather production .

Applications De Recherche Scientifique

Industrial Applications

Dihexyl sodium sulfosuccinate is utilized in various industrial processes due to its excellent surface activity, wetting, emulsifying, and dispersing properties. Key applications include:

- Wetting Agents : Used in formulations for paints, inks, and coatings to improve the spreadability and adherence of products on surfaces.

- Emulsifiers : Essential in the production of emulsions for food products and cosmetics, enhancing the stability and texture of formulations.

- Detergents and Cleaners : Acts as a surfactant in cleaning agents for its ability to reduce surface tension and enhance cleaning efficacy .

Pharmaceutical Applications

In the pharmaceutical industry, dihexyl sodium sulfosuccinate serves multiple roles:

- Emulsifying Agent : Improves the solubility and bioavailability of poorly soluble drugs, facilitating their incorporation into various dosage forms such as tablets and suspensions .

- Laxative : Used as a stool softener in formulations for treating constipation due to its ability to increase water content in the stool .

- Drug Delivery Systems : Enhances the delivery of hydrophobic molecules in cell culture and molecular biology experiments .

Agricultural Applications

The compound is also employed in agriculture:

- Pesticide Formulations : Acts as a surfactant or adjuvant to improve the efficacy of pesticide applications on crops by enhancing coverage and penetration .

- Soil Wetting Agents : Used to improve water retention in soil, promoting better plant growth under drought conditions.

Table 1: Summary of Research Findings on Dihexyl Sodium Sulfosuccinate

Mécanisme D'action

Target of Action

Dihexyl sodium sulfosuccinate, also known as dioctyl sulfosuccinate (DOSS), primarily targets the intestinal tract . It acts on the intestinal walls to increase the amount of water the stool absorbs in the gut .

Mode of Action

Dihexyl sodium sulfosuccinate is a surfactant . It works by lowering the surface tension of liquids, allowing fat and water into the feces to soften the stool . This interaction with the intestinal walls results in softer and easier-to-pass stools .

Biochemical Pathways

The primary biochemical pathway affected by dihexyl sodium sulfosuccinate is the water absorption process in the intestines . By acting as a surfactant, it alters the permeability of the intestinal walls, allowing more water to be absorbed by the stool . This results in softer stools and easier bowel movements .

Pharmacokinetics

The pharmacokinetics of dihexyl sodium sulfosuccinate primarily involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is administered orally or rectally and begins to take effect within 12 hours to 5 days . The duration of action is typically around 3 days .

Result of Action

The primary result of dihexyl sodium sulfosuccinate’s action is the softening of the stool . This makes bowel movements easier and can help alleviate symptoms of constipation .

Action Environment

The action of dihexyl sodium sulfosuccinate can be influenced by various environmental factors. For instance, its solubility in water and organic solvents like alcohols, ketones, and ester solvents can affect its efficacy . It forms a transparent solution in water, which aids in its function as a surfactant . Additionally, it should be stored at a temperature between +15°C to +25°C and should be avoided contact with strong oxidizing agents and strong acids to prevent dangerous reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of dihexyl sodium sulfosuccinate involves two main steps: esterification and sulfonation. The process begins with the reaction of maleic anhydride (cis-butenedioic anhydride) with hexanol in the presence of para-toluenesulfonic acid as a catalyst. This reaction produces dihexyl maleate as the esterification product .

The esterification product is then subjected to sulfonation using sodium bisulfite. The sulfonation reaction is facilitated by the presence of a phase transfer catalyst, which is generated from the esterification side products through alkali neutralization . This method is advantageous due to its low material consumption, short reaction time, and minimal environmental impact.

Industrial Production Methods

Industrial production of dihexyl sodium sulfosuccinate follows the same synthetic route but on a larger scale. The process involves the use of large reactors for esterification and sulfonation, followed by purification steps such as washing, distillation, and dehydration to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Dihexyl sodium sulfosuccinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dihexyl sodium sulfosuccinate can produce sulfonic acids, while reduction can yield alcohols .

Comparaison Avec Des Composés Similaires

Dihexyl sodium sulfosuccinate is similar to other sulfosuccinate-based surfactants, such as dioctyl sodium sulfosuccinate and dibutyl sodium sulfosuccinate. it is unique in its specific chain length and molecular structure, which provide distinct surface activity and emulsifying properties. Similar compounds include:

Dioctyl sodium sulfosuccinate: Known for its use as a stool softener and emulsifying agent.

Dibutyl sodium sulfosuccinate: Used in various industrial applications as a wetting agent and dispersant

Dihexyl sodium sulfosuccinate stands out due to its balance of hydrophilic and hydrophobic properties, making it highly effective in a wide range of applications.

Activité Biologique

Dihexyl sodium sulfosuccinate (DHSS), a member of the sulfosuccinate family, is an anionic surfactant with various applications in pharmaceuticals, cosmetics, and food products. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article presents a comprehensive overview of the biological activity of DHSS, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Name: Dihexyl sodium sulfosuccinate

- CAS Number: 3006-15-3

- Molecular Formula: C₁₆H₂₉NaO₇S

- Molar Mass: 388.46 g/mol

- Solubility: 364 g/L in water at 25°C

- LD50 (oral, rat): 1750 mg/kg

Dihexyl sodium sulfosuccinate primarily functions as a surfactant and emulsifier. It reduces surface tension and enhances the solubility of hydrophobic compounds in aqueous solutions. This property is crucial in its applications as a laxative and stool softener, where it promotes the dispersion of fats and oils in the intestinal lumen.

Endocrine Disruption

Recent studies have highlighted DHSS's potential as an endocrine disruptor. A study conducted on the American bullfrog (Rana catesbeiana) demonstrated that dioctyl sodium sulfosuccinate (DOSS), a related compound, disrupts thyroid hormone signaling pathways essential for vertebrate development. The exposure to environmentally relevant concentrations resulted in altered gene expression associated with thyroid hormone function, indicating that similar effects could be expected from DHSS due to structural similarities .

Toxicological Profile

The safety assessment of dihexyl sodium sulfosuccinate has been evaluated in various studies:

Acute Toxicity

- In animal studies, DHSS exhibited moderate toxicity with an oral LD50 value of 1750 mg/kg in rats, suggesting that while it can be harmful at high doses, it is relatively safe at low concentrations .

Chronic Exposure

A long-term study involving rats administered diethylhexyl sodium sulfosuccinate (a closely related compound) showed no significant adverse effects on urinalysis or hematological parameters at doses up to 30 mg/kg body weight over one year . This suggests a favorable safety profile for chronic exposure when used within recommended limits.

Case Studies and Clinical Findings

-

Laxative Effectiveness:

A randomized controlled trial assessed the effects of dioctyl sodium sulfosuccinate on bowel function in healthy subjects. The study found no significant increase in stool weight or frequency compared to placebo, indicating that while it is marketed as a laxative, its effectiveness may vary among individuals . -

Liver Toxicity Concerns:

Reports have emerged linking prolonged administration of dioctyl sodium sulfosuccinate to liver damage in patients with pre-existing liver conditions. This raises concerns about its safety profile in vulnerable populations .

Summary of Findings

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 1750 mg/kg |

| Solubility | 364 g/L |

| Endocrine Disruption | Yes (affects thyroid hormone signaling) |

| Chronic Exposure Safety | NOAEL > 30 mg/kg body weight |

Propriétés

Numéro CAS |

3006-15-3 |

|---|---|

Formule moléculaire |

C16H30NaO7S |

Poids moléculaire |

389.5 g/mol |

Nom IUPAC |

sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21); |

Clé InChI |

YUCTUWYCFFUCOR-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |

SMILES isomérique |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

3006-15-3 |

Description physique |

Liquid |

Pictogrammes |

Irritant |

Synonymes |

Monawet MM-80 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dihexyl Sodium Sulfosuccinate influence the etching process of silicon with KOH?

A1: DSSS acts as a surfactant during the KOH etching of silicon. [] It serves two primary roles:

- Selective Adsorption: DSSS preferentially adsorbs onto the smoother Si(111) sidewalls of the forming trenches. This adsorption creates a barrier that hinders lateral etching, leading to deeper and narrower trenches with higher aspect ratios. []

Q2: Beyond its use in silicon etching, what other applications does Dihexyl Sodium Sulfosuccinate have?

A3: DSSS is a versatile compound with applications extending beyond material science. One notable use is in formulating antibacterial soap-based shower gels. [] In this context, DSSS likely functions as a surfactant, contributing to the overall cleansing and foaming properties of the gel. The inclusion of DSSS alongside other ingredients like thymol, salicylic acid, and plant extracts aims to create a product that effectively targets bacteria while remaining gentle and moisturizing for the skin. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.